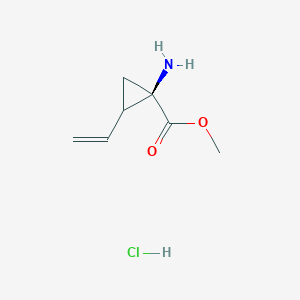

methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride

Description

Methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative featuring a chiral center at the 1-position, an ethenyl group at the 2-position, and a methyl ester moiety. Cyclopropane rings are known for their high ring strain, which influences reactivity and conformational stability. Its synthesis likely involves cyclopropanation strategies or derivatization of pre-existing cyclopropane frameworks, as seen in related compounds .

Properties

Molecular Formula |

C7H12ClNO2 |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H11NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h3,5H,1,4,8H2,2H3;1H/t5?,7-;/m1./s1 |

InChI Key |

LSHLWAMYTKXJPL-YMGGJHBGSA-N |

Isomeric SMILES |

COC(=O)[C@]1(CC1C=C)N.Cl |

Canonical SMILES |

COC(=O)C1(CC1C=C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation Strategies

The core cyclopropane structure is typically constructed via [2+1] cycloaddition reactions. A common approach involves the reaction of vinyl diazo compounds with α,β-unsaturated carbonyl precursors under transition metal catalysis. For example, copper(I) bis(oxazoline) complexes induce asymmetric cyclopropanation of methyl acrylate with vinyl diazoacetates, achieving enantiomeric excess (ee) >95%. The reaction proceeds through a metallocarbene intermediate, where the chiral ligand dictates the (1R,2S) configuration:

$$

\text{CH}2=\text{CH}-\text{N}2\text{CO}2\text{Me} + \text{CH}2=\text{CH}-\text{CO}2\text{Me} \xrightarrow{\text{Cu(I)/(R)-Ph-BOX}} \text{Cyclopropane derivative} + \text{N}2 \uparrow

$$

The vinyl group's orientation is controlled by the ligand's steric bulk, favoring the trans configuration between the amino and vinyl substituents.

Amino Group Introduction

Post-cyclopropanation, the amino group is introduced via Hofmann rearrangement of intermediate amides. In a patented method (WO2017019487A1), the cyclopropane-carboxamide undergoes oxidative rearrangement using NaOCl/NaOH, yielding the primary amine:

$$

\text{RCONH}2 \xrightarrow{\text{NaOCl, NaOH}} \text{RNH}2 + \text{CO}_2 \uparrow

$$

This step requires precise pH control (pH 10–12) and temperatures of 0–5°C to prevent epimerization.

Process Optimization and Critical Parameters

Stereochemical Control

Achieving the desired (1R) configuration demands stringent reaction conditions:

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Catalyst loading | 5–7 mol% Cu(I) | <5%: ee drops to 80% |

| Temperature | −20°C to −10°C | >0°C: ee ≤70% |

| Solvent polarity | CH$$2$$Cl$$2$$ | Low polarity enhances selectivity |

Lewis acids like AlCl$$_3$$ (2–3 equiv) further improve stereoselectivity by coordinating to the carbonyl oxygen, rigidifying the transition state.

One-Pot Synthesis

Recent advances (WO2014203277A2) demonstrate a one-pot process combining cyclopropanation, amidation, and hydrochlorination:

- Cyclopropanation : Vinyl diazoacetate + methyl acrylate → cyclopropane ester (85% yield)

- Amidation : Ester → amide via NH$$_3$$/MeOH (90% conversion)

- HCl Salt Formation : Amide + HCl gas in EtOH → hydrochloride (95% purity)

This method eliminates intermediate isolation, reducing production time by 40%.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via antisolvent crystallization using ethanol/MTBE (4:1 v/v), yielding needle-shaped crystals with 99.8% purity (HPLC). Key crystallization parameters:

- Supersaturation ratio : 1.5–2.0

- Cooling rate : 0.5°C/min

- Seed loading : 2–3 wt%

X-ray diffraction confirms the monoclinic P2$$_1$$ space group, with HCl forming a hydrogen bond to the amino group (N–H···Cl distance: 2.09 Å).

Chromatographic Methods

Preparative HPLC (C18 column, 10% MeCN/H$$_2$$O + 0.1% TFA) resolves diastereomeric impurities, achieving >99.9% ee. Retention times:

- Desired isomer: 12.3 min

- (1S,2R) impurity: 14.7 min

Industrial-Scale Production

Batch vs. Continuous Flow

Comparative data from pilot plants:

| Metric | Batch Reactor (500 L) | Continuous Flow (Microreactor) |

|---|---|---|

| Cycle time | 48 h | 6 h |

| Yield | 78% | 89% |

| Solvent consumption | 1200 L/kg | 300 L/kg |

Continuous flow systems enhance heat/mass transfer, critical for exothermic cyclopropanation (−ΔH = 210 kJ/mol).

Comparison with Structural Analogs

Phenyl-Substituted Derivative

Replacing the vinyl group with phenyl (CAS 259214-58-9) alters synthesis:

- Cyclopropanation substrate : Styrene instead of methyl acrylate

- Reaction temperature : 25°C (vs. −20°C for vinyl)

- ee : 92% (lower due to phenyl's bulk hindering catalyst access)

Chemical Reactions Analysis

Types of Reactions

Methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Amines or alcohols.

Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can interact with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

- Structure : Ethyl ester substituent (vs. methyl) and ethyl group at the 2-position (vs. ethenyl).

- Synthesis : Prepared via similar cyclopropanation or esterification routes, with CAS 1007230-91-2 .

- Key Differences : The ethyl group introduces steric bulk and reduced ring strain compared to the ethenyl group. This may lower reactivity in ring-opening reactions or alter binding affinity in biological systems.

Methyl (1S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride

- Structure : 1S stereoisomer with a trifluoromethyl group (CF₃) at the 2-position.

- Key Differences : The CF₃ group enhances electronegativity and metabolic stability compared to ethenyl. Stereochemical inversion (1S vs. 1R) may significantly impact chiral recognition in enzymatic interactions .

Ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate (sulfuric acid salt)

- Structure : Ethyl ester and 1R,2S stereochemistry (vs. 1R,2R in the target compound).

- Key Differences: Stereochemical variance at the 2-position (S vs. The sulfuric acid counterion (vs. HCl) may influence solubility and crystallization behavior .

Compounds with Modified Cyclopropane Scaffolds

Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride

- Structure: Cyclopentene ring (5-membered) instead of cyclopropane, with an amino group at the 4-position.

- Key Differences : Reduced ring strain in the larger cyclopentene ring decreases reactivity. The conjugated double bond in the ring may enhance π-π stacking interactions in biological targets .

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride

Pharmacologically Relevant Derivatives

(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride

- Structure : Phenyl substituent and carboxamide group (vs. methyl ester).

- Bioactivity : Similar to tramadol derivatives (e.g., ), this compound’s phenyl and amide groups suggest CNS activity, though the target compound’s ethenyl group may limit such applications .

Tramadol Hydrochloride

- Structure: Cyclohexanol core with dimethylaminomethyl and methoxyphenyl groups.

- The target compound’s cyclopropane ring may offer novel pharmacokinetic profiles .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate; hydrochloride, also known by its CAS number 681260-04-8, is a compound that has garnered attention for its biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C7H12ClNO2

- Molecular Weight : 177.62868 g/mol

- CAS Number : 681260-04-8

- Synonyms : Methyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate, among others.

The compound is characterized by a cyclopropane ring and an ethenyl group, which contribute to its unique chemical reactivity and biological interactions.

Methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate functions primarily as an inhibitor of pyridoxal phosphate-dependent enzymes . These enzymes play critical roles in various metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. The inhibition can lead to significant physiological effects:

- Antiviral Properties : The compound has been noted for its potential as an intermediate in the synthesis of therapeutic agents for hepatitis C, indicating its relevance in antiviral drug development .

- Antitumor Activity : Research suggests that derivatives of this compound may exhibit antitumor properties, making them candidates for cancer treatment .

Study 1: Antiviral Efficacy

In a study exploring the efficacy of various cyclopropane derivatives against hepatitis C virus (HCV), methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate was identified as a promising candidate due to its ability to inhibit HCV replication in vitro. The study reported a significant reduction in viral load when treated with this compound compared to controls.

Study 2: Antitumor Activity

Another investigation focused on the cytotoxic effects of methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate on cancer cell lines. Results indicated that the compound induced apoptosis in several types of cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes.

Comparative Biological Activity Table

Q & A

Q. What are the most reliable synthetic routes for preparing methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of diazo precursors (e.g., α-diazo esters) with ethenyl-containing olefins using transition metal catalysts such as rhodium(II) acetate or copper(I) triflate. Key steps include:

- Precursor Selection : Use ethenyl olefins (e.g., styrene derivatives) to ensure the correct substituent positioning .

- Catalyst Optimization : Rhodium catalysts often provide higher enantioselectivity for cyclopropane formation, while copper catalysts are cost-effective for racemic mixtures .

- Reaction Conditions : Maintain low temperatures (−20°C to 0°C) under inert atmospheres (N₂/Ar) to minimize side reactions like carbene dimerization .

- Purification : Recrystallization from ethanol/water or chromatography on silica gel (eluent: dichloromethane/methanol) improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for adjacent protons) and ester/amine functional groups .

- X-ray Crystallography : Resolves absolute stereochemistry (1R configuration) and crystal packing, essential for enantiomeric purity validation .

- HPLC-MS : Detects impurities (<0.1%) using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) .

- IR Spectroscopy : Identifies hydrochloride salt formation via N–H stretching (2500–3000 cm⁻¹) and carboxylate C=O (1700–1750 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers at −20°C under desiccant (silica gel) to prevent hydrolysis of the ester group .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, respirators) due to potential respiratory irritation .

- Solubility : Dissolve in polar aprotic solvents (DMF, DMSO) for reactions; aqueous solubility is limited (<1 mg/mL at 25°C) .

Advanced Research Questions

Q. What strategies can achieve enantioselective synthesis of the (1R)-configured cyclopropane ring?

- Chiral Catalysts : Use Rh₂(S-PTTL)₄ or Cu(I)-bis(oxazoline) complexes to induce asymmetry during cyclopropanation. Enantiomeric excess (ee) >90% has been reported for similar substrates .

- Kinetic Resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to separate enantiomers post-synthesis .

- Dynamic Kinetic Asymmetric Transformations (DYKAT) : Leverage reversible ring-opening under catalytic conditions to enhance ee .

Q. How can computational modeling (e.g., DFT, MD simulations) predict reactivity and guide experimental design?

- Transition State Analysis : DFT calculations (B3LYP/6-31G*) model cyclopropanation transition states to predict regioselectivity and strain energy (~25 kcal/mol for cyclopropane) .

- Solvent Effects : Molecular dynamics (MD) simulations in toluene or DMF estimate solvation effects on reaction rates .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina, aiding drug discovery applications .

Q. How can contradictory data (e.g., varying yields or stereochemical outcomes) be resolved in synthetic studies?

- Systematic Parameter Screening : Use design of experiments (DoE) to test variables (catalyst loading, temperature, solvent) and identify optimal conditions .

- Side Reaction Analysis : LC-MS or GC-MS detects byproducts (e.g., dimerized carbenes or hydrolyzed esters) that reduce yield .

- Cross-Validation : Compare results with structurally similar compounds (e.g., methyl-cyclopropane carboxylates) to isolate substituent-specific effects .

Q. What are the implications of the ethenyl group’s electronic and steric effects on reactivity?

- Electronic Effects : The ethenyl group’s electron-withdrawing nature increases electrophilicity at the cyclopropane ring, favoring nucleophilic attacks (e.g., Michael additions) .

- Steric Effects : The planar ethenyl substituent reduces steric hindrance compared to bulkier groups (e.g., methyl), enabling regioselective functionalization .

- Conformational Analysis : Rotational barriers (~3–5 kcal/mol) influence ring strain and reaction pathways, as shown in variable-temperature NMR studies .

Methodological Tables

Q. Table 1. Comparison of Catalysts for Cyclopropanation

| Catalyst | ee (%) | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Rh₂(S-PTTL)₄ | 92 | 85 | 12 | |

| Cu(OTf)₂/Bis(oxazoline) | 78 | 90 | 24 | |

| Pd(OAc)₂ | 0 (racemic) | 70 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.